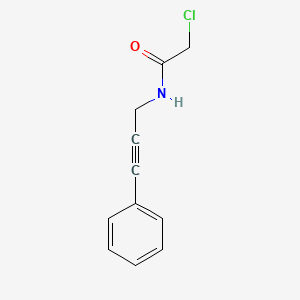

2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide

Vue d'ensemble

Description

2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide is an organic compound with the molecular formula C11H10ClNO and a molecular weight of 207.66 g/mol . This compound is characterized by the presence of a chloroacetamide group attached to a phenylpropynyl moiety. It is used as a versatile small molecule scaffold in various chemical syntheses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide typically involves the reaction of 3-phenylprop-2-yn-1-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and solvents, and optimizing reaction conditions for higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Cyclization Reactions: The compound can undergo ipso-cyclization in the presence of catalysts like ZnBr2 and oxidizing agents like Oxone.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Cyclization Reactions: ZnBr2 and Oxone are used as catalysts and oxidizing agents, respectively.

Major Products Formed

Substitution Reactions: The major products are N-substituted acetamides.

Cyclization Reactions: The major products are spirocyclic compounds, such as 1-azaspiro[4.5]deca-3,6,9-trien-8-ones.

Applications De Recherche Scientifique

2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The phenylpropynyl moiety allows for π-π interactions with aromatic residues in the target proteins, enhancing binding affinity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-chloro-N-propargylacetamide: Similar in structure but lacks the phenyl group.

N-(3-phenylprop-2-yn-1-yl)acetamide: Similar but without the chloro group.

Uniqueness

2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide is unique due to the presence of both the chloro and phenylpropynyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in chemical synthesis and biological research .

Activité Biologique

2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a chloro group, an acetamide functional group, and a phenylpropynyl moiety, which contribute to its unique reactivity and biological interactions. Its molecular formula is CHClN, with a molecular weight of approximately 223.68 g/mol.

The primary mechanism of action for this compound involves enzyme inhibition. The compound binds to specific active sites on target enzymes, blocking their activity through the formation of non-covalent interactions. The phenylpropynyl group facilitates π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity and specificity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study screening various N-substituted phenyl chloroacetamides found that those with halogen substitutions showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) while being less effective against Gram-negative strains like Escherichia coli and yeasts like Candida albicans.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Yeast |

|---|---|---|---|

| 2-chloro-N-(4-fluorophenyl)acetamide | Effective | Less effective | Moderate |

| 2-chloro-N-(3-bromophenyl)acetamide | Highly effective | Less effective | Moderate |

| This compound | Under investigation | Not yet determined | Not yet determined |

Pharmacological Potential

The compound is under investigation for various pharmacological activities, including:

Anti-inflammatory Properties: Preliminary studies suggest that it may exhibit anti-inflammatory effects by inhibiting specific pro-inflammatory pathways.

Anticancer Activity: The structural features of this compound suggest potential efficacy in cancer therapy, particularly through mechanisms involving apoptosis induction in cancer cells.

Case Studies

A notable case study involved the synthesis and evaluation of various substituted acetamides for their biological activities. The study utilized quantitative structure–activity relationship (QSAR) analysis to predict the efficacy of different compounds based on their structural attributes. The findings highlighted that the presence of halogenated substituents significantly influenced antimicrobial potency, emphasizing the importance of molecular modifications in enhancing biological activity .

Comparative Analysis

When compared to structurally similar compounds, such as 2-chloro-N-propargylacetamide and N-(3-phenylprop-2-yn-1-yl)acetamide, this compound exhibits unique properties due to its chloro substitution. This modification not only enhances its reactivity but also improves its binding affinity for biological targets.

Table 2: Comparison of Similar Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 2-chloro-N-(3-phenyprop-2-yn-1-yl)acetamide | Chloro and phenyl groups | Potential antimicrobial and anticancer |

| 2-chloro-N-propargylacetamide | Lacks phenyl group | Limited biological activity |

| N-(3-phenyprop-2-yn-1-yl)acetamide | No chloro substitution | Moderate antimicrobial activity |

Propriétés

IUPAC Name |

2-chloro-N-(3-phenylprop-2-ynyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c12-9-11(14)13-8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,8-9H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXLZQHFKKZOSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CCNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.